molecular formula C18H21NO B1390026 2-(4-Phenoxyphenyl)azepane CAS No. 946682-01-5

2-(4-Phenoxyphenyl)azepane

Cat. No. B1390026
M. Wt: 267.4 g/mol
InChI Key: OYYRNGZCGDRJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenoxyphenyl)azepane is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 . It is intended for research use only .


Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxyphenyl)azepane is represented by the SMILES notation: C1CCC(NCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 . A complete conformational analysis of azepane and similar compounds was performed by quantum mechanics at the B3LYP and the CCSD(T) levels of theory with the triple-zeta quality basis set 6-311+G(d,p) .


Chemical Reactions Analysis

The synthesis of non-fused N-aryl azepane derivatives involves Pd/LA-catalyzed reactions . The reactions proceed smoothly under extremely mild conditions with ample reaction scope . The resulting products can be easily converted into a range of highly functionalized azepanes .

Safety And Hazards

2-(4-Phenoxyphenyl)azepane is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not explicitly mentioned in the available literature.

properties

IUPAC Name

2-(4-phenoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)20-17-12-10-15(11-13-17)18-9-5-2-6-14-19-18/h1,3-4,7-8,10-13,18-19H,2,5-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYRNGZCGDRJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenoxyphenyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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